![molecular formula C13H7Cl2N3O B2598144 2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 337920-77-1](/img/structure/B2598144.png)
2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate to form the corresponding amidoxime, which is then cyclized with a carboxylic acid derivative.
Substitution on the pyridine ring: The chlorination of the pyridine ring can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine and chlorophenyl rings can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit anticancer properties. A study highlighted that compounds with oxadiazole moieties can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Specifically, certain derivatives showed nanomolar to picomolar inhibitory activity against cancer-related carbonic anhydrases, suggesting that 2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine could be developed as a lead compound for anticancer drugs .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar oxadiazole derivatives have been evaluated for their efficacy against various bacterial strains. The presence of the chlorophenyl group is believed to enhance the lipophilicity of the compound, enabling better membrane penetration and increased antibacterial activity .
3. Antioxidant Activity
Recent theoretical studies have investigated the antioxidant mechanisms of oxadiazole derivatives using Density Functional Theory (DFT). These studies indicate that specific substituents can significantly enhance the antioxidant properties of compounds similar to this compound. This property is crucial in developing therapeutics for diseases linked to oxidative stress .
Table 1: Comparison of Synthesis Methods
Method | Advantages | Disadvantages |
---|---|---|
Conventional Synthesis | Established protocols | Longer reaction times |
Microwave-Assisted Synthesis | Faster reaction times | Requires specialized equipment |
Case Studies
Case Study 1: Inhibition of Carbonic Anhydrases
A study conducted on various oxadiazole derivatives demonstrated that specific compounds could inhibit carbonic anhydrases involved in cancer progression. Among these, a derivative similar to this compound exhibited significant inhibitory effects at low concentrations .
Case Study 2: Antimicrobial Evaluation
In vitro tests on related oxadiazole compounds revealed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The structural modifications in compounds like this compound could lead to enhanced efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(4-chlorophenyl)pyridine: This compound lacks the 1,2,4-oxadiazole moiety but shares the chlorophenyl and pyridine components.
2-chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of the 1,2,4-oxadiazole moiety.
Uniqueness
The presence of the 1,2,4-oxadiazole ring in 2-chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine imparts unique chemical and biological properties, making it distinct from other similar compounds. This moiety can enhance the compound’s stability, reactivity, and biological activity.
Biological Activity
2-Chloro-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine (CAS No. 337920-77-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H7Cl2N3O with a molecular weight of 292.12 g/mol. The compound features a pyridine ring substituted with a chlorinated oxadiazole moiety, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles possess significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.65 | Apoptosis induction |
Compound B | MEL-8 | 2.41 | Caspase activation |
This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. A related study indicated that oxadiazole derivatives showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 12.5 |
Compound D | Escherichia coli | 25 |
This compound | TBD |
Case Studies and Research Findings
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:
- Case Study on Anticancer Activity : A study involving the synthesis of various oxadiazole derivatives revealed that certain compounds exhibited higher cytotoxicity than doxorubicin against leukemia cell lines. The compounds induced apoptosis effectively through mitochondrial pathways .
- Case Study on Antimicrobial Properties : Another investigation evaluated a series of oxadiazole-based compounds for their antibacterial properties. The results indicated that these compounds could serve as potential leads for developing new antibiotics due to their selective inhibition against pathogenic bacteria .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-10-4-1-8(2-5-10)12-17-13(19-18-12)9-3-6-11(15)16-7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMXAYUHZALABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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